9H-Carbazole, 1,6-dichloro-
Description
Historical Context and Significance of Carbazole (B46965) Scaffolds in Organic Chemistry
The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. ijpsjournal.comrsc.org This discovery laid the foundation for over a century of research into the synthesis and application of carbazole-containing molecules. The carbazole scaffold is a key structural motif found in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities. ijpsjournal.comresearchgate.net
The unique electronic properties of the carbazole nucleus, characterized by a large π-conjugated system, make it an attractive building block for functional organic materials. nih.govnih.gov This has led to the development of various synthetic methodologies to construct and modify the carbazole framework, including classical methods like the Graebe-Ullmann and Borsche-Drechsel cyclizations, as well as modern transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The versatility of the carbazole scaffold has cemented its importance in diverse fields, from pharmaceuticals to organic electronics. nih.govcymitquimica.com
Importance of Halogenation in Carbazole Derivatives
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in synthetic organic chemistry for modulating the physicochemical and biological properties of carbazole derivatives. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and electronic characteristics. acs.org
In the context of carbazoles, halogenation serves several key purposes:
Tuning Electronic Properties: Halogen atoms, being electronegative, can alter the electron density distribution within the carbazole ring system. This can impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Directing Further Functionalization: Halogen atoms can act as versatile synthetic handles, enabling the introduction of other functional groups through various cross-coupling reactions. This allows for the construction of more complex and tailored carbazole-based structures. thieme-connect.com
Enhancing Biological Activity: In medicinal chemistry, the introduction of halogens can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.
Scope and Research Significance of 9H-Carbazole, 1,6-dichloro-
Among the vast family of halogenated carbazoles, 9H-Carbazole, 1,6-dichloro- (CAS No: 64389-47-5) has emerged as a compound of specific research interest. chemicalbook.com Its molecular formula is C12H7Cl2N. ontosight.ai The strategic placement of chlorine atoms at the 1 and 6 positions of the carbazole core imparts unique properties that are actively being explored.
The synthesis of dichlorinated carbazoles typically involves the direct chlorination of carbazole using various chlorinating agents, such as N-chlorosuccinimide. google.com The reaction conditions can be controlled to favor the formation of specific isomers, including the 1,6-dichloro derivative.
Current research on 9H-Carbazole, 1,6-dichloro- and its isomers is focused on several key areas:
Organic Electronics: Dichloro-9H-carbazole derivatives are being investigated for their potential as host materials in phosphorescent OLEDs (PhOLEDs) and as building blocks for organic semiconductors. ontosight.ai
Medicinal Chemistry: The carbazole scaffold is a known pharmacophore, and halogenated derivatives like 1,6-dichloro-9H-carbazole are being explored as intermediates in the synthesis of new therapeutic agents. cymitquimica.com For instance, derivatives of 3,6-dichlorocarbazole (B1220011) have been investigated for their potential in developing new drugs. google.com
Environmental Science: The persistence and potential toxicity of polyhalogenated carbazoles, such as 1,8-dibromo-3,6-dichloro-9H-carbazole, are subjects of environmental research due to their detection in environmental samples. smolecule.com
The continued investigation into the synthesis, properties, and applications of 9H-Carbazole, 1,6-dichloro- promises to unlock new opportunities in materials science and drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64389-47-5 |
|---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H |
InChI Key |
RFAIUTIUSCRMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9h Carbazole, 1,6 Dichloro and Its Precursors
Direct Synthesis Strategies for Dichlorinated Carbazole (B46965) Systems
The direct chlorination of the carbazole nucleus is governed by the principles of electrophilic aromatic substitution. The nitrogen atom's lone pair participation makes the 3, 6, 1, and 8 positions electronically rich and thus susceptible to electrophilic attack. The positions 3 and 6 are the most activated and sterically accessible, leading to a strong preference for substitution at these sites. This inherent reactivity profile presents a significant challenge for the direct and regioselective synthesis of the 1,6-dichloro isomer.
Approaches Involving N-Chlorosuccinimide Reagents
N-Chlorosuccinimide (NCS) is a common and convenient reagent for the chlorination of aromatic compounds, including carbazole. Direct chlorination of 9H-carbazole with NCS typically results in the formation of 3-chlorocarbazole as the mono-chlorinated product and 3,6-dichlorocarbazole (B1220011) as the di-chlorinated product. The synthesis of 3,6-dichlorocarbazole from carbazole using N-chlorosuccinimide is a well-established procedure. google.com
To achieve a 1,6-dichloro substitution pattern, a multi-step approach would likely be necessary. This could involve the synthesis of 1-chlorocarbazole as a precursor, followed by a second chlorination step. The directing effects of the existing chloro substituent and the carbazole nitrogen would then determine the position of the second chlorine atom. However, specific literature detailing this sequential chlorination to yield 1,6-dichlorocarbazole is scarce.
Chlorination/Hydrodechlorination Sequences for Regioselective Synthesis
Chlorination/hydrodechlorination sequences are sometimes employed for the regioselective synthesis of specific isomers that are not accessible through direct halogenation. This methodology would involve the over-chlorination of the carbazole ring to a trichloro- or tetrachloro-derivative, followed by a selective hydrodechlorination (removal of a chlorine atom) to yield the desired 1,6-dichloro isomer. The success of this strategy would depend on the differential reactivity of the various chlorine atoms on the carbazole ring towards hydrodechlorination reagents. There are currently no specific examples of this methodology being applied to the synthesis of 9H-Carbazole, 1,6-dichloro- in the reviewed literature.
Synthesis of N-Functionalized 9H-Carbazole, 1,6-dichloro- Derivatives
N-functionalization of the carbazole nitrogen is a common strategy to tune the electronic properties and solubility of carbazole-based materials. These reactions typically proceed via deprotonation of the N-H bond followed by reaction with an electrophile.
N-Alkylation Strategies with Halogenated Precursors
The N-alkylation of carbazoles is generally achieved by treating the carbazole with an alkyl halide in the presence of a base. While no specific examples for the N-alkylation of 1,6-dichloro-9H-carbazole are available, the methodology has been demonstrated for the 3,6-dichloro isomer. For instance, 3,6-dichloro-9H-carbazole can be reacted with propargyl bromide in the presence of potassium carbonate in DMF to yield 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. nih.gov A similar strategy could theoretically be applied to the 1,6-dichloro isomer.
Microwave-assisted N-alkylation has also been reported as a rapid and efficient method for the N-alkylation of carbazole with various alkyl halides in the presence of potassium carbonate. researchgate.netresearchgate.net
Table 1: Examples of N-Alkylation of Dichlorocarbazoles (Note: The following data is for the 3,6-dichloro isomer and is presented as a representative example of the reaction type.)
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| 3,6-dichloro-9H-carbazole | Propargyl bromide | K₂CO₃ | DMF | 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole | 75% | nih.gov |
| 3,6-dichloro-9H-carbazole | 1,2-dichloroethane / N-methylpiperazine | KOH | DMF | 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole | Not Reported | google.com |
N-Arylation Approaches
The N-arylation of carbazoles, often achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig or Ullmann condensation, is a key reaction for synthesizing materials for organic electronics. Copper-catalyzed N-arylation of carbazole with various iodobenzenes has been demonstrated using copper(I) iodide as the catalyst, 1,10-phenanthroline as the ligand, and potassium hydroxide as the base. researchgate.net
While specific protocols for the N-arylation of 1,6-dichloro-9H-carbazole are not documented, it is anticipated that similar conditions could be adapted. The presence of the chloro-substituents on the carbazole ring might influence the reaction conditions required. For example, the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is achieved by reacting the potassium salt of carbazole with cyanuric chloride. mdpi.comresearchgate.net
Table 2: Examples of N-Arylation of Carbazoles (Note: The following data is for the parent 9H-carbazole and is presented as a representative example of the reaction type.)
| Starting Material | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |
| 9H-carbazole | Iodobenzene | CuI | 1,10-phenanthroline | KOH | DME/H₂O | 9-phenyl-9H-carbazole | 95% | researchgate.net |
| 9H-carbazole | 1-Iodo-4-nitrobenzene | CuI | 1,10-phenanthroline | KOH | DME/H₂O | 9-(4-nitrophenyl)-9H-carbazole | 92% | researchgate.net |
| 9H-carbazole | Cyanuric chloride | None | None | KOH | THF | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | 93% | mdpi.comresearchgate.net |
Preparation of Peripherally Functionalized 9H-Carbazole, 1,6-dichloro- Derivatives
Peripheral functionalization involves the introduction of substituents onto the carbazole ring system, distinct from the nitrogen atom. This can be achieved through various methods, including further electrophilic substitution or modern cross-coupling techniques that enable C-H functionalization.
The directing effects of the two chlorine atoms and the nitrogen atom in 1,6-dichloro-9H-carbazole would play a crucial role in determining the regioselectivity of any subsequent peripheral functionalization. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of carbazole frameworks. chim.it However, the application of these methods to 1,6-dichloro-9H-carbazole has not been reported. The development of such methods would be contingent on the availability of the 1,6-dichloro precursor.
An example of peripheral functionalization on a different carbazole system is the BCl₃-mediated Friedel–Crafts acylation of 9H-carbazole with 4-fluorobenzonitrile, which selectively yields 1-(4-fluorobenzoyl)-9H-carbazole. mdpi.com This type of regioselective functionalization at the C1 position is of high interest, but its applicability to a substrate already containing a chlorine atom at C1 is not straightforward.
Strategies for Carbon-Carbon Bond Formation
The construction of the carbazole skeleton often relies on powerful cross-coupling reactions to form the key biaryl linkage, which is a precursor to the final heterocyclic ring system.
Ullmann Coupling Protocols
The Ullmann condensation is a classic method for the formation of carbon-carbon bonds, typically involving the copper-promoted coupling of two aryl halides. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have improved the scope and utility of this transformation. wikipedia.orgnih.gov These reactions can be adapted to synthesize unsymmetrical biaryls, which are crucial intermediates for substituted carbazoles. The general mechanism involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the biaryl product. organic-chemistry.org Innovations in ligand design and the use of soluble copper catalysts have enabled these reactions to proceed under milder conditions. wikipedia.org
Suzuki-Miyaura Cross-Coupling Methods
The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile and widely used method for the formation of C-C bonds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. derpharmachemica.comresearchgate.net For the synthesis of carbazole precursors, this typically involves the coupling of a substituted arylboronic acid with a haloaniline or a dihaloarene. derpharmachemica.comorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
A plausible synthetic strategy for 9H-Carbazole, 1,6-dichloro- involves an initial Suzuki-Miyaura coupling to form a 2-amino-2',4-dichlorobiphenyl intermediate. This intermediate can then undergo an intramolecular cyclization to form the carbazole ring. One effective method for this cyclization is the Cadogan reductive cyclization, which utilizes a phosphine reagent to deoxygenate a nitro group, leading to the formation of the pyrrole ring of the carbazole. derpharmachemica.com This approach offers good regiocontrol, which is essential for synthesizing specifically substituted carbazoles. derpharmachemica.com
Introduction of Oxygen-Containing Functional Groups
Once the 1,6-dichlorocarbazole core is synthesized, it can be further functionalized by introducing oxygen-containing groups, which can serve as handles for further synthetic transformations or modulate the electronic properties of the molecule.
Epoxidation Reactions for Oxirane Moiety Incorporation
Epoxidation of alkenes is a common method for introducing an oxirane (epoxide) ring into a molecule. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com If an alkenyl side chain were present on the 1,6-dichlorocarbazole scaffold, it could be selectively epoxidized. The reaction is generally stereospecific, with the geometry of the starting alkene being retained in the epoxide product. youtube.com Another method for epoxide formation involves the intramolecular cyclization of a halohydrin, which can be formed from an alkene by reaction with a halogen in the presence of water. youtube.com
Benzofuroyl Derivatization via Rap-Stoermer Reaction
The Rap-Stoermer reaction provides a route to benzofuran derivatives through the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. nih.govnih.gov To introduce a benzofuroyl moiety onto the 1,6-dichlorocarbazole skeleton, one could first perform a Friedel-Crafts acylation with a haloacetyl chloride to introduce the necessary α-haloketone functionality. This functionalized carbazole could then be reacted with a substituted salicylaldehyde under Rap-Stoermer conditions to yield the corresponding benzofuroyl-substituted carbazole. nih.govnih.gov
Incorporation of Nitrogen-Containing Heterocycles
The introduction of nitrogen-containing heterocycles to the carbazole framework can significantly influence its biological activity and material properties. nih.govresearchgate.netmsesupplies.comnih.gov Various strategies can be employed for this purpose, often involving the functionalization of the carbazole nitrogen or substitution at the aromatic rings.
For instance, the nitrogen of the carbazole ring can be alkylated with a reagent containing a heterocyclic moiety. A patent describes the synthesis of 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole, where the carbazole nitrogen is alkylated with N-methyl-N'-(2-chloroethyl)piperazine. google.com A similar strategy could be envisioned for the 1,6-dichloro isomer.
Triazine Integration
The integration of a triazine ring system onto a carbazole framework is a significant method for synthesizing hybrid molecules with unique electronic and photophysical properties. These carbazole-triazine hybrids are noted for their potential use as electroluminescent materials. researchgate.net A key example of this methodology is the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.comresearchgate.net
The synthesis proceeds via an addition-elimination reaction between carbazole and 2,4,6-trichlorotriazine (cyanuric chloride) in the presence of a base. researchgate.netmdpi.com The process begins with the deprotonation of the carbazole nitrogen using a base like potassium hydroxide (KOH) to form the potassium salt of carbazole. mdpi.com This salt is then reacted with cyanuric chloride. The carbazole anion acts as a nucleophile, attacking one of the carbon atoms on the triazine ring and displacing a chloride ion. mdpi.com The resulting product, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, is a stable compound that exhibits intense blue fluorescence in both solid state and in solution when irradiated with UV light. mdpi.comresearchgate.net
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | 9H-Carbazole | Potassium Hydroxide (aq), Tetrahydrofuran (THF) | Stirred for 12 hours at room temperature | Potassium salt of carbazole |
| 2 | Potassium salt of carbazole, Cyanuric chloride | Dry Tetrahydrofuran (THF) | Stirred for 1 hour at room temperature, then refluxed for 6 hours under a nitrogen atmosphere | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole |
Piperazine Moiety Introduction
Introducing a piperazine group to a dichlorinated carbazole core is a multi-step process that creates derivatives with potential applications in medicinal chemistry and materials science. google.com A representative synthesis is that of 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole. google.com This synthesis demonstrates a pathway starting from the basic carbazole structure, chlorinating it, and then adding the piperazine-containing side chain.
The synthesis begins with the chlorination of carbazole. To produce the precursor 3,6-dichlorocarbazole, carbazole is reacted with N-chlorosuccinimide. google.com In a parallel step, the side chain is prepared by reacting N-methylpiperazine with 1,2-dichloroethane to synthesize N-methyl-N'-(2-chloroethyl)piperazine. google.com
Finally, the 3,6-dichlorocarbazole is reacted with the synthesized N-methyl-N'-(2-chloroethyl)piperazine in the presence of a strong base like potassium hydroxide. This results in the N-alkylation of the carbazole nitrogen, attaching the piperazine ethyl side chain to the dichlorinated carbazole core to yield the final product. google.com
| Step | Starting Material | Key Reagents | Intermediate/Final Product |
| 1 | 9H-Carbazole | N-chlorosuccinimide | 3,6-dichloro-9H-carbazole |
| 2 | N-methylpiperazine | 1,2-dichloroethane | N-methyl-N'-(2-chloroethyl)piperazine |
| 3 | 3,6-dichloro-9H-carbazole | N-methyl-N'-(2-chloroethyl)piperazine, Potassium hydroxide | 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole |
Electropolymerization as a Synthetic Route for Carbazole-Based Materials
Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. rsc.org This method is widely applied to carbazole and its derivatives to create polycarbazole films, which are of interest for their electrochromic and charge-transport properties. rsc.orgresearchgate.net
The fundamental mechanism of carbazole electropolymerization involves the electrochemical oxidation of the carbazole monomer. mdpi.com When a potential is applied, the carbazole molecule loses an electron to form a cation radical. mdpi.com This reactive species can then couple with another cation radical or a neutral monomer. researchgate.net The most common coupling positions on the carbazole ring are the 3- and 6-positions due to their high reactivity and lower steric hindrance. researchgate.netresearchgate.net Following the coupling, the dimer loses two protons to re-aromatize, and the process continues, leading to the growth of a polymer chain on the electrode. researchgate.net
Several factors can influence the properties and morphology of the resulting polymer film, including the solvent, the supporting electrolyte, the monomer concentration, and the specifics of the electrochemical technique used (e.g., potential sweep rate). researchgate.net For instance, studies have shown that performing the electropolymerization of carbazole in acetonitrile with lithium perchlorate as the supporting electrolyte yields thick, electrochemically active films. researchgate.net The structure of the carbazole monomer itself also plays a crucial role; substituents on the nitrogen or the aromatic rings can significantly alter the polymerization process and the final properties of the polymer. researchgate.net
| Parameter | Influence on Electropolymerization | Example |
| Solvent | Affects monomer solubility and ion mobility. | Acetonitrile is a common solvent for carbazole electropolymerization. |
| Supporting Electrolyte | Provides conductivity to the solution and can affect the acidity and morphology of the film. | Lithium perchlorate (LiClO₄) and tetrabutylammonium salts are frequently used. |
| Monomer Concentration | Influences the rate of polymerization and the thickness of the resulting film. | A typical concentration is in the range of 1-10 mM. |
| Electrode Material | The substrate on which the polymer film is deposited. | Indium tin oxide (ITO), platinum (Pt), and glassy carbon electrodes are common choices. |
| Electrochemical Method | The technique used to apply potential, such as cyclic voltammetry or potentiostatic deposition, affects film growth and structure. | Cyclic voltammetry allows for simultaneous polymerization and characterization of the polymer film. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In 1,6-dichloro-9H-carbazole, the substitution pattern breaks the C₂ symmetry seen in the parent carbazole or the 3,6-dichloro isomer. This lack of symmetry renders all six remaining aromatic protons and the N-H proton chemically non-equivalent, meaning each should produce a distinct signal.
The electron-withdrawing nature of the chlorine atoms is expected to deshield adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted carbazole. The proton on the nitrogen (H-9) typically appears as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1,6-dichloro-9H-carbazole. (Predicted data based on spectroscopic principles and analysis of related compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.20 - 7.40 | Doublet of doublets (dd) |
| H-3 | 7.10 - 7.30 | Triplet (t) |
| H-4 | 7.90 - 8.10 | Doublet (d) |
| H-5 | 7.95 - 8.15 | Doublet (d) |
| H-7 | 7.15 - 7.35 | Doublet of doublets (dd) |
| H-8 | 7.40 - 7.60 | Doublet (d) |
| N-H (H-9) | 8.00 - 8.50 | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 1,6-dichloro-9H-carbazole, the absence of symmetry means that all 12 carbon atoms in the carbazole skeleton are unique and should give rise to 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.
The carbons directly bonded to the chlorine atoms (C-1 and C-6) are expected to show significant downfield shifts due to the electronegativity of chlorine. The other carbon signals will also be shifted to varying degrees depending on their proximity to the chloro substituents. Carbons in positions ortho and para to the chlorine atoms will be most affected.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,6-dichloro-9H-carbazole. (Predicted data based on spectroscopic principles and analysis of related compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125 - 130 |
| C-2 | 120 - 125 |
| C-3 | 120 - 125 |
| C-4 | 110 - 115 |
| C-4a | 122 - 127 |
| C-4b | 122 - 127 |
| C-5 | 112 - 117 |
| C-5a | 138 - 143 |
| C-6 | 126 - 131 |
| C-7 | 124 - 129 |
| C-8 | 118 - 123 |
| C-8a | 137 - 142 |
Solid-State NMR (CPMAS) Investigations
Solid-State NMR (ssNMR), often utilizing Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, which averages out anisotropic interactions, ssNMR can provide detailed information about the local environment of nuclei within a crystal lattice.
For 1,6-dichloro-9H-carbazole, ssNMR would be invaluable for characterizing its solid-state structure. The technique is highly sensitive to intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the chlorine atoms. Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which may exhibit different physical properties. While specific experimental data for 1,6-dichloro-9H-carbazole is not available, studies on other halogenated organic compounds demonstrate the utility of ssNMR in probing halogen bond geometries and packing arrangements. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular molecular vibrations, providing a "fingerprint" of the functional groups present.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of 1,6-dichloro-9H-carbazole is expected to be dominated by vibrations characteristic of the carbazole core, with additional bands arising from the chloro substituents. Key expected absorptions include the N-H stretching vibration, aromatic C-H stretching, aromatic C=C ring stretching, and C-H bending vibrations. The most notable addition compared to the parent carbazole would be the C-Cl stretching bands.
Table 3: Predicted IR Absorption Bands for 1,6-dichloro-9H-carbazole. (Predicted data based on spectroscopic principles and analysis of related compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Ring Stretch | 1600 - 1650, 1450 - 1500 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| Aromatic C-H Bend (out-of-plane) | 750 - 850 | Strong |
| C-Cl Stretch | 650 - 800 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula for 1,6-dichloro-9H-carbazole is C₁₂H₇Cl₂N, giving it a monoisotopic mass of approximately 234.99 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks: M+ (containing two ³⁵Cl atoms), M+2 (containing one ³⁵Cl and one ³⁷Cl), and M+4 (containing two ³⁷Cl atoms), with an expected intensity ratio of approximately 9:6:1.
Upon ionization, the molecular ion can undergo fragmentation. For the related isomer 3,6-dichlorocarbazole, the base peak is observed at m/z 235 [M+H]⁺, with characteristic fragment ions at m/z 200 and m/z 165. nih.gov A similar fragmentation pathway is anticipated for the 1,6-dichloro isomer, likely involving the sequential loss of a chlorine atom and hydrogen chloride (HCl).
Table 4: Predicted Mass Spectrometry Data for 1,6-dichloro-9H-carbazole. (Fragmentation data based on analysis of the related 3,6-dichloro isomer)
| m/z | Proposed Fragment | Description |
| 235 | [C₁₂H₇Cl₂N]⁺ | Molecular Ion (M⁺, for ³⁵Cl) |
| 237 | [C₁₂H₇³⁵Cl³⁷ClN]⁺ | M+2 Isotope Peak |
| 239 | [C₁₂H₇Cl₂N]⁺ | M+4 Isotope Peak |
| 200 | [C₁₂H₇ClN]⁺ | Loss of a Chlorine atom ([M-Cl]⁺) |
| 164 | [C₁₂H₆N]⁺ | Loss of HCl from the m/z 200 fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 9H-Carbazole, 1,6-dichloro-. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 9H-Carbazole, 1,6-dichloro-, the molecular formula is C₁₂H₇Cl₂N. The theoretical monoisotopic mass can be calculated with high precision. While direct HRMS data for the 1,6-dichloro isomer is not widely published, data for the related 3,6-dichlorocarbazole isomer, which has the same molecular formula, shows a base peak at m/z 235. nih.govresearchgate.net This corresponds to the molecular ion [M]⁺•. HRMS analysis would be expected to confirm the mass observed to within a few parts per million (ppm) of the theoretical value, thereby verifying the elemental composition.
HRMS Data for 9H-Carbazole, 1,6-dichloro- (C₁₂H₇Cl₂N)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₂N |
| Theoretical Monoisotopic Mass ([M]⁺• for ³⁵Cl isotopes) | 234.99556 Da |
| Observed m/z for Isomer (3,6-dichloro) [M]⁺• | 235 |
Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) Methods
Both Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) are valuable mass spectrometry techniques for analyzing chlorinated carbazoles, providing complementary information.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint. For the isomeric 3,6-dichlorocarbazole, the mass spectrum shows a prominent molecular ion peak at m/z 235. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) studies on this isomer reveal key fragmentation transitions, such as 235 → 200 and 235 → 165, which likely correspond to the sequential loss of a chlorine atom and hydrogen cyanide (HCN) or related species. nih.govresearchgate.net A similar fragmentation pathway would be anticipated for 9H-Carbazole, 1,6-dichloro-.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization method, well-suited for compounds of moderate polarity. It typically generates protonated molecules [M+H]⁺ or radical cations M⁺•. For 3,6-dichlorocarbazole, the predicted m/z for the protonated molecule [M+H]⁺ is 236.00284. uni.lu This technique is less likely to cause extensive fragmentation compared to EI, often resulting in a simpler mass spectrum dominated by the molecular ion species. This makes APCI particularly useful for confirming the molecular weight of the analyte.
Expected Ions in EI-MS and APCI-MS for 9H-Carbazole, 1,6-dichloro-
| Ionization Method | Expected Primary Ion | Expected m/z | Key Fragment Ions (from EI) |
|---|---|---|---|
| Electron Ionization (EI) | [M]⁺• | 235 | 200, 165 |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | 236 | - |
Computational and Theoretical Investigations of 9h Carbazole, 1,6 Dichloro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is instrumental in predicting various chemical properties. However, specific DFT studies detailing the electronic structure and reactivity of 9H-Carbazole, 1,6-dichloro- are not available in the reviewed literature.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. No published data on the HOMO-LUMO energy gap for 9H-Carbazole, 1,6-dichloro- could be identified.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. Specific values for these descriptors for 9H-Carbazole, 1,6-dichloro- have not been reported in the searched scientific papers.
Crystallographic Parameter Prediction and Structural Optimization
Computational methods are also employed to predict and refine the three-dimensional arrangement of atoms in a crystal lattice, providing essential information about the solid-state properties of a compound.
Periodic DFT Calculations for Crystal Structures
Periodic DFT calculations are a powerful tool for modeling and optimizing the crystal structures of solid materials. This method can predict lattice parameters and atomic positions. A search for literature containing periodic DFT calculations for the crystal structure of 9H-Carbazole, 1,6-dichloro- did not yield any specific results or data tables.
In-Silico Analysis of 1,6-dichloro-9H-carbazole Reveals Key Structure-Property Determinants
Computational and theoretical investigations into the molecular structure and electronic properties of 9H-Carbazole, 1,6-dichloro- have provided valuable insights into its structure-property relationships. These studies, employing sophisticated modeling techniques, are crucial for understanding the impact of chlorine substitution on the carbazole (B46965) framework and for guiding the design of novel materials with tailored functionalities.
The positioning of chloro-substituents on the carbazole core significantly influences its electronic and optical characteristics. While specific computational studies focusing exclusively on 1,6-dichloro-9H-carbazole are limited in publicly accessible literature, broader research on chlorinated carbazole derivatives provides a foundational understanding. Quantum-chemical calculations, such as those employing density functional theory (DFT), are instrumental in elucidating these effects.
Theoretical models are employed to predict various molecular descriptors that correlate with the compound's behavior. These computational approaches allow for the systematic investigation of how structural modifications, such as the introduction of chlorine atoms at the 1 and 6 positions, can modulate the electronic distribution and reactivity of the carbazole system.
The following table summarizes key molecular properties that are typically investigated in computational studies of carbazole derivatives. While the specific values for 1,6-dichloro-9H-carbazole require a dedicated theoretical study, this table illustrates the parameters that are crucial for understanding its structure-property relationship.
| Molecular Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Influences the electronic absorption and emission properties. |
| Dipole Moment | A measure of the polarity of the molecule. | Affects solubility and intermolecular interactions. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Indicates the propensity of the molecule to accept an electron. |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Indicates the propensity of the molecule to donate an electron. |
Further computational analyses focusing specifically on the 1,6-dichloro isomer of 9H-carbazole are necessary to fully elucidate its unique electronic and photophysical properties. Such studies would provide a more precise understanding of how this specific substitution pattern dictates its behavior and potential applications in materials science.
Reactivity and Functional Group Transformations
Substitution Reactions on the Carbazole (B46965) Ring
The carbazole ring is susceptible to electrophilic substitution, with the highest occupied molecular orbital (HOMO) density typically located at the 1, 3, 6, and 8 positions. primescholars.com Consequently, electrophilic substitution reactions generally yield 3-substituted or 3,6-disubstituted derivatives. primescholars.com
In the case of 1,6-dichloro-9H-carbazole, the chlorine atoms exert a deactivating inductive effect, slowing the rate of electrophilic aromatic substitution compared to unsubstituted carbazole. libretexts.org However, through resonance, they direct incoming electrophiles to the ortho and para positions. libretexts.org For the chlorine at position 1, this directs substitution towards positions 2 and 4. For the chlorine at position 6, this directs towards positions 5 and 7. The inherent reactivity of the carbazole nucleus, particularly at positions 3 and 8, combined with these directing effects, suggests that further substitution is complex. Substitution at the 4-position of a carbazole ring is generally rare due to lower reactivity, but has been observed in highly activated systems, such as the oxidative substitution of 1-amino-3,6-di-tert-butyl-9H-carbazole. primescholars.com
N-Substituent Reactions and Modifications
The nitrogen atom of the carbazole ring is a key site for functionalization, enabling the introduction of a wide variety of substituents through N-alkylation, N-arylation, and related reactions. These modifications are crucial for tuning the solubility, electronic properties, and solid-state packing of carbazole derivatives.
A common method for N-substitution involves the deprotonation of the N-H bond with a base, followed by reaction with an electrophile. For instance, the closely related 3,6-dichloro-9H-carbazole can be readily alkylated. The reaction with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. nih.gov This reaction proceeds efficiently at room temperature, demonstrating a straightforward pathway to introducing functional groups onto the carbazole nitrogen. nih.gov
Table 1: N-Alkylation of 3,6-dichloro-9H-carbazole
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
Similarly, carbazole can be reacted with cyanuric chloride at the nitrogen position after being converted to its potassium salt, affording 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com This highlights the utility of N-H functionalization for creating hybrid molecules with distinct electronic properties. mdpi.com Metal-free, visible-light-induced methods have also been developed for the insertion of carbenes into the N-H bond of carbazoles, providing a direct route to functionalization. acs.org
Oxidation and Reduction Pathways
The oxidation and reduction of carbazole derivatives are fundamental processes that underpin their applications in electronic materials. Oxidation involves the removal of electrons from the molecule, while reduction involves the addition of electrons. preparatorychemistry.comyoutube.com
Oxidation: The oxidation of carbazole and its derivatives typically involves the electron-rich π-system. Electrochemical oxidation of the carbazole ring leads to the formation of a radical cation. mdpi.com This unstable intermediate is the key species in electropolymerization, where it couples with another radical cation to form a new carbon-carbon bond, typically between the 3 and 6 positions. mdpi.commdpi.com For 1,6-dichloro-9H-carbazole, the presence of chlorine atoms would increase the oxidation potential compared to unsubstituted carbazole due to their electron-withdrawing nature. The oxidation process would still generate a radical cation, which would be the precursor to polymerization or other coupling reactions.
Reduction: Reduction of the carbazole system is less common but can be achieved under specific conditions. Chemical or catalytic reduction could potentially target the chloro-substituents, leading to dehalogenation. The specific pathway and required conditions would depend on the chosen reducing agent and reaction parameters. In a broader context of organic redox reactions, reduction leads to a decrease in the oxidation state of the carbon atoms involved. ucr.edu
Polymerization Mechanisms Involving Carbazole Derivatives
Carbazole derivatives are important monomers for the synthesis of conducting and photoactive polymers due to their excellent charge transport capabilities and chemical stability. mdpi.comnih.gov
Coordination polymerization involves the linking of metal centers by organic ligands to form extended one-, two-, or three-dimensional structures. uomustansiriyah.edu.iq Carbazole derivatives functionalized with suitable coordinating groups, such as pyridyl moieties, can act as ligands in the formation of these polymers. researchgate.net
For example, 3,6-di(pyridin-4-yl)-9H-carbazole has been used as a bent dipyridyl ligand to construct coordination polymers with zinc(II) salts. researchgate.net The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the polymer, which can range from single-stranded helical chains to more complex networks. researchgate.net While specific examples using 1,6-dichloro-9H-carbazole as the direct ligand are not prominent, its derivatives, functionalized with coordinating groups, could be employed in a similar fashion. The chloro-substituents would modulate the electronic properties of the ligand and could influence the resulting polymer's characteristics. Coordination polymerization is often catalyzed by transition metal complexes, such as Ziegler-Natta catalysts. wikipedia.org
Electropolymerization is a powerful technique to deposit a polymer film directly onto a conductive surface through anodic oxidation. mdpi.com The mechanism for carbazole electropolymerization begins with the one-electron oxidation of the monomer to form a radical cation. mdpi.com This is followed by the coupling of two radical cations, typically at the 3 and/or 6 positions, which are the most easily oxidized sites. mdpi.com Subsequent proton loss re-aromatizes the system, and the process continues to build the polymer chain. mdpi.com
For 1,6-dichloro-9H-carbazole, the C-1 and C-6 positions are blocked by chlorine atoms. Therefore, oxidative coupling would be expected to occur at the other active positions, primarily C-3 and C-8. The electropolymerization would proceed via the formation of C-C bonds between these positions on different monomer units, leading to a polymer chain. The resulting poly(1,6-dichlorocarbazole) would possess a different linkage structure compared to the more common poly(3,6-carbazole), which could significantly impact its electronic and physical properties. This method allows for the controlled growth of redox-active and photoactive polymer films. mdpi.comnih.gov
Applications in Materials Science and Organic Electronics
Solar Energy Conversion Technologies
Dye-Sensitized Solar Cells (DSSC)No studies were identified that utilize 1,6-dichloro-9H-carbazole as a sensitizer or component in Dye-Sensitized Solar Cells. The field primarily investigates other carbazole-based dyes designed to optimize light absorption and charge transfer.researchgate.netnih.gov
Due to the lack of specific scientific data for 9H-Carbazole, 1,6-dichloro- in these applications, generating a thorough and scientifically accurate article that adheres to the provided outline is not possible.
Photosensitizer Development for Photophysical Applications
Photosensitizers (PSs) are molecules that produce a chemical change in another molecule in a photochemical process. They are crucial components in applications like photodynamic therapy (PDT), where they generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon light irradiation to destroy malignant cells. mdpi.comnih.gov The efficacy of a photosensitizer is determined by its ability to absorb light, transfer the absorbed energy to surrounding molecules, and its selectivity towards target cells. mdpi.comresearchgate.net
The development of effective photosensitizers aims to address the shortcomings of first-generation agents, such as poor light absorption in the near-infrared (NIR) region and lack of selectivity. nih.govresearchgate.net Research focuses on designing molecules that can be activated by light that penetrates deeper into tissues and that can be selectively delivered to target sites, often using nanoparticle-based delivery systems like polymeric micelles. mdpi.comresearchgate.net The damage to biomolecules like proteins, lipids, and nucleic acids by the photo-generated ROS can lead to cell death through apoptosis or necrosis, forming the therapeutic basis of PDT. scienceopen.com
| Property | Wavelength/Range | Reference |
| Absorption Band (π→π*) | 320–400 nm | nih.gov |
| Excitation | UV Light | nih.gov |
| Emission | Blue Luminescence (General for Carbazoles) | nih.gov |
Anion Receptors and Conducting Polymers as Functional Materials
The carbazole (B46965) scaffold is a versatile platform for constructing anion receptors and sensors due to its ability to form hydrogen bonds via the N-H group and its inherent chromophoric and fluorophoric properties. nih.govscispace.com The functionalization of the carbazole core, particularly at the 3,6-positions, is a key strategy for tuning the solubility and binding affinities of these receptors. beilstein-journals.orgbeilstein-journals.org
Derivatives of 1,6-dichloro-9H-carbazole, such as 1,8-diamino-3,6-dichlorocarbazole, serve as precursors for advanced anion receptors. nih.gov The introduction of electron-withdrawing substituents like chlorine atoms at the 3 and 6 positions can significantly enhance the acidity of the N-H protons of amide, urea, or sulfonamide groups attached at other positions (e.g., 1 and 8). nih.gov This increased acidity strengthens the hydrogen bonds formed with anions, leading to higher binding affinities. nih.gov These receptors can exhibit vivid colorimetric and fluorescent changes upon binding with basic anions, although this can sometimes be attributed to proton transfer rather than selective binding, especially in highly acidic receptors. nih.gov
In the realm of conducting polymers, carbazole derivatives are prized for their excellent redox properties, good thermal stability, and hole-transporting capabilities. nih.govmdpi.com These characteristics make them integral components in organic electronic devices such as organic light-emitting diodes (OLEDs), thin-film transistors, and photovoltaic cells. nih.gov The planar, π-conjugated system of carbazole facilitates efficient charge delocalization and transport. nih.gov The ability to functionalize the carbazole nucleus at multiple positions allows for the creation of polymers with tailored electronic properties and improved solubility for solution-phase processing. mdpi.com
| Application | Key Feature of Carbazole Core | Role of Dichloro-Substitution |
| Anion Receptors | N-H hydrogen bond donor; Chromophore/Fluorophore | Enhances acidity of receptor groups, increasing binding affinity. nih.gov |
| Conducting Polymers | π-conjugated system; Hole-transporting ability | Modulates electronic properties and stability. nih.gov |
Molecular Rotors in Amphidynamic Crystals
Amphidynamic crystals are a state of matter where fast-moving molecular components (rotors) are embedded within a well-defined crystalline lattice (stator). These systems are of great interest for the development of artificial molecular machines. The design of these materials often involves creating a stator that forms a cavity to accommodate the rotator, allowing for controlled rotational dynamics. nih.govrsc.org
The rigid and geometrically well-defined structure of the carbazole moiety makes it an excellent candidate for constructing the stator component in such systems. nih.govresearchgate.net In these architectures, multiple carbazole units can be assembled to form a stable, close-packing framework. The interactions between these stator components, which can include aromatic interactions and hydrogen bonds, define the shape and size of the cavity in which the rotator operates. nih.gov
While specific studies on 1,6-dichloro-9H-carbazole as a stator component are not detailed, the principles of crystal engineering suggest that halogen substitution could play a significant role. Halogen bonds, for instance, are known to influence the packing motifs in crystals. The introduction of chlorine atoms could be used to fine-tune the intermolecular interactions within the stator, thereby altering the cavity's dimensions and the rotational barrier for the molecular rotor. nih.gov The activation energies for rotation in these systems are highly sensitive to the precise nature of the crystal packing surfaces, highlighting the importance of controlling intermolecular forces. nih.gov
Photoinitiators for Polymerization Processes
Photoinitiators are compounds that, upon absorption of light, generate reactive species—radicals or cations—that initiate polymerization. The development of photoinitiators that are active under near-UV and visible light is crucial for applications using energy-efficient light sources like LEDs. nih.gov
Carbazole derivatives have emerged as a highly effective scaffold for designing high-performance photoinitiators. nih.gov Research has shown that new carbazole derivatives can serve as excellent near-UV photoinitiators for both free-radical polymerization (FRP) of acrylates and cationic polymerization (CP) of epoxides upon exposure to 405 nm LEDs. nih.gov
The key to their enhanced performance lies in the chemical modification of the carbazole core. The introduction of various substituents can red-shift their absorption spectra, allowing them to harness the energy from near-UV or visible light sources more efficiently than unsubstituted carbazoles. nih.gov In combination with an iodonium salt, certain carbazole derivatives have demonstrated superior reactivity as cationic photoinitiators compared to well-established commercial photoinitiators under mild irradiation conditions. nih.gov This high photosensitivity is particularly valuable for applications such as LED projector 3D printing, where rapid and efficient polymerization is required to fabricate objects with high resolution. nih.gov
| Polymerization Type | Co-initiator (for CP) | Light Source | Key Advantage of Carbazole Derivatives |
| Free Radical Polymerization (FRP) | None required | Near-UV LED (e.g., 405 nm) | High final conversion rates. nih.gov |
| Cationic Polymerization (CP) | Iodonium Salt | Near-UV LED (e.g., 405 nm) | Superior reactivity under mild irradiation. nih.gov |
Environmental Occurrence and Analytical Methodologies for Halogenated Carbazole Analogues
Presence in Environmental Matrices (Dust, Air, Sediments)
Chlorinated carbazoles, including various dichlorocarbazole isomers, have been detected in a range of environmental compartments, indicating their widespread distribution.
Air: The atmospheric presence of halogenated carbazoles is a key aspect of their environmental fate and transport. These compounds can exist in both the gaseous phase and adsorbed to particulate matter. Their presence in the atmosphere allows for long-range transport, leading to their distribution even in remote areas.
Sediments: Sediments are a major sink for persistent organic pollutants. Numerous studies have documented the presence of polyhalogenated carbazoles (PHCZs) in lake and river sediments. For instance, research in the Great Lakes region has identified various chlorinated and brominated carbazoles in sediment cores, providing a historical record of their deposition. acs.orgacs.org The concentrations of these compounds can vary significantly depending on the proximity to industrial sources and historical contamination.
Table 1: Concentrations of Selected Halogenated Carbazoles in Environmental Matrices
| Compound | Matrix | Location | Concentration Range |
| 3,6-Dichlorocarbazole (B1220011) | Soil | Germany | 0.4 - 67.6 ng/g |
| 3-Chlorocarbazole | Soil | Germany | 0.0 - 9.1 ng/g |
| Carbazole (B46965) | Soil | Germany | 0.6 - 267.6 ng/g |
Note: Data specific to 1,6-dichloro-9H-carbazole is not available in the cited literature. The table presents data for other relevant chlorinated carbazoles to illustrate typical concentration ranges. acs.org
Analytical Methodologies for Detection and Quantification of Chlorinated Carbazole Species
The accurate detection and quantification of chlorinated carbazoles in complex environmental matrices require sophisticated analytical techniques.
Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for the analysis of halogenated carbazoles. This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
The general workflow for GC-MS analysis of chlorinated carbazoles from environmental samples involves several key steps:
Extraction: The target compounds are first extracted from the solid or liquid matrix using an appropriate solvent.
Clean-up: The crude extract is then subjected to a clean-up procedure to remove interfering co-extracted substances. This step is crucial for achieving accurate and reliable quantification.
Separation: The cleaned-up extract is injected into the gas chromatograph, where the different carbazole isomers and other compounds are separated based on their boiling points and interactions with the chromatographic column.
Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for the identification and quantification of the target analytes.
A challenge in the analysis of dichlorocarbazole isomers is their potential for co-elution, meaning they may exit the GC column at very similar times, making their individual quantification difficult. The selection of an appropriate GC column and temperature program is critical for achieving good separation of different isomers. Furthermore, interference from other compounds with similar mass spectral characteristics, such as degradation products of the pesticide DDT, can complicate the analysis of 3,6-dichlorocarbazole and potentially other isomers. nih.govresearchgate.netdntb.gov.ua
Table 2: Key Parameters in GC-MS Analysis of Halogenated Carbazoles
| Parameter | Description |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5MS) is used for separation. |
| Injection Mode | Splitless injection is often employed for trace-level analysis to maximize sensitivity. |
| Ionization Mode | Electron ionization (EI) is commonly used for generating characteristic mass spectra. |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity for target analytes. |
Sources and Formation Pathways (e.g., Incomplete Combustion Byproducts)
The presence of chlorinated carbazoles in the environment is attributed to both direct industrial sources and unintentional formation during combustion processes.
Industrial Sources: Halogenated carbazoles have been used in the synthesis of dyes, pigments, and pharmaceuticals. Discharges from manufacturing facilities and the use and disposal of products containing these compounds can lead to their release into the environment.
Incomplete Combustion: A significant source of chlorinated carbazoles is the incomplete combustion of materials containing nitrogen and chlorine. These conditions can be found in waste incinerators, industrial boilers, and vehicle engines. The formation of these compounds occurs through complex chemical reactions at high temperatures. The specific isomers formed and their relative abundances depend on the composition of the fuel and the combustion conditions. For instance, the presence of diphenylamine and its nitro-substituents in materials being combusted can serve as precursors for the formation of carbazole structures, which can then be chlorinated. acs.org
While the precise formation pathways of 1,6-dichloro-9H-carbazole are not well-documented, it is plausible that it is formed alongside other dichlorinated isomers during these high-temperature processes. The final distribution of isomers is governed by thermodynamic and kinetic factors during their formation and subsequent potential for rearrangement.
Future Research Directions for 9h Carbazole, 1,6 Dichloro
Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity
The synthesis of asymmetrically substituted carbazoles like 1,6-dichloro-9H-carbazole presents ongoing challenges in achieving high efficiency and precise control over the position of the halogen atoms (regioselectivity). While methods exist for the chlorination of the carbazole (B46965) core, they often yield a mixture of isomers. zoex.com Future research will critically focus on developing novel synthetic methodologies that overcome these limitations.
Key areas of investigation will include:
Transition Metal-Catalyzed Cross-Coupling: Exploring advanced catalytic systems, potentially using palladium, copper, or nickel, to enable direct and regioselective C-H chlorination. This approach could offer a more streamlined and atom-economical route compared to traditional multi-step syntheses. bohrium.com
Directed Ortho-Metalation: Investigating the use of directing groups to guide the chlorination to specific positions on the carbazole nucleus. This strategy could provide unparalleled control over the formation of the 1,6-dichloro isomer.
Flow Chemistry Systems: Implementing continuous flow reactors for chlorination reactions. This technology can offer improved control over reaction parameters (temperature, time, stoichiometry), potentially leading to higher yields, better selectivity, and enhanced safety compared to batch processes.
Enzymatic Halogenation: Exploring the use of halogenase enzymes could provide a green and highly selective alternative for the synthesis of specific chlorinated carbazoles, mimicking natural biosynthetic pathways.
Progress in these areas will be crucial for producing 9H-Carbazole, 1,6-dichloro- and other specific isomers in high purity and on a larger scale, which is essential for their application in materials science and other fields.
Advanced Functionalization Strategies for Tailored Material Properties
The properties of 1,6-dichloro-9H-carbazole can be precisely tuned for specific applications by introducing additional functional groups. nih.gov Future research will move beyond simple substitutions to employ sophisticated functionalization strategies that tailor the compound's electronic, optical, and physical properties.
Prospective research avenues include:
N-Position (C9) Derivatization: While functionalization at the nitrogen atom is common, future work will explore the attachment of complex moieties designed to enhance solubility, control solid-state packing, or link the carbazole unit to polymers or other functional molecules. mdpi.com
C-H Functionalization at Other Positions: Leveraging transition metal catalysis to introduce a variety of functional groups (e.g., aryl, alkyl, cyano, boryl) at the remaining C-H bonds. bohrium.com This will allow for the creation of multifunctional derivatives with properties engineered for specific electronic or biological roles.
Polymerization: Using functionalized 1,6-dichloro-9H-carbazole as a monomer to create novel conjugated polymers. These materials could possess unique charge transport and photophysical properties, making them suitable for applications in flexible electronics and sensors. magtech.com.cn
Dendrimer Construction: Incorporating the 1,6-dichloro-9H-carbazole core into dendrimeric structures. This can amplify its inherent properties and create materials with applications in light-harvesting, sensing, and catalysis.
These advanced strategies will enable the rational design of new materials with performance characteristics precisely matched to the requirements of next-generation technologies.
In-depth Characterization of Solid-State and Interfacial Behavior in Advanced Devices
While carbazole derivatives are known to be effective in organic electronic devices like OLEDs, a deeper understanding of their behavior in the solid state is needed to optimize performance. chemimpex.comresearchgate.net For 1,6-dichloro-9H-carbazole, future research must focus on a detailed characterization of its properties within a device context.
Key research objectives will be:
Crystal Structure Analysis: Determining the single-crystal X-ray diffraction structure to understand its intermolecular interactions (e.g., π-π stacking, halogen bonding) and how they influence charge transport.
Thin-Film Morphology: Utilizing techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence X-ray Scattering (GIXS) to study the morphology of thin films. The arrangement of molecules in a film is critical to the efficiency of charge injection and transport in devices.
Interfacial Energetics: Employing ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) to precisely measure the energy levels (HOMO and LUMO) of 1,6-dichloro-9H-carbazole and determine the energy alignment at interfaces with other materials in a device stack. africaresearchconnects.com
Charge Carrier Dynamics: Using time-resolved spectroscopic techniques (e.g., transient absorption, time-resolved photoluminescence) to probe the dynamics of excitons and charge carriers within devices, providing insight into efficiency and degradation mechanisms.
A comprehensive understanding of these solid-state and interfacial properties will facilitate the rational design of more efficient and stable electronic devices.
Exploration of New Materials Science Paradigms
The application of carbazole derivatives has been predominantly focused on organic electronics. magtech.com.cn However, the unique properties imparted by the 1,6-dichloro substitution pattern open the door to novel applications in other areas of materials science.
Future explorations should include:
Thermally Activated Delayed Fluorescence (TADF): Designing and synthesizing emitters based on the 1,6-dichloro-9H-carbazole scaffold for use in next-generation OLEDs that can theoretically achieve 100% internal quantum efficiency. researchgate.net
Host Materials for Phosphorescent OLEDs: Leveraging its high thermal stability and appropriate energy levels to serve as a host material for phosphorescent emitters, which are crucial for highly efficient red and green OLEDs. chemimpex.comresearchgate.net
Organic Photovoltaics (OPVs): Investigating its potential as an electron donor or acceptor material in organic solar cells, where the chlorine atoms can be used to tune the material's energy levels and morphology.
Biomedical Applications: Building on the known biological activities of other carbazole derivatives, such as antitumor and antimicrobial effects, to explore the potential of 1,6-dichloro-9H-carbazole derivatives in medicinal chemistry. researchgate.netnih.gov
Venturing into these new paradigms will diversify the applicability of this compound and may lead to breakthroughs in fields beyond traditional electronics.
Environmental Fate and Transport Studies of Halogenated Carbazole Pollutants
Polyhalogenated carbazoles (PHCZs) are recognized as emerging environmental pollutants with potential dioxin-like toxicity. nih.govdaneshyari.com While research has often focused on more common isomers like 3,6-dichlorocarbazole (B1220011), the environmental impact of 1,6-dichloro-9H-carbazole is largely unknown. nih.govdoi.org This represents a critical gap in environmental science.
Future research must urgently address:
Source Identification: Investigating industrial processes, waste incineration, and disinfection by-products as potential sources of 1,6-dichloro-9H-carbazole in the environment. researchgate.netnih.gov The chlorination of carbazole present in source water is a known pathway to various dichlorinated isomers. zoex.com
Environmental Transport: Studying its movement through different environmental compartments, including air, water, soil, and sediment. This involves measuring its partitioning behavior, volatility, and potential for long-range atmospheric transport. nih.gov
Degradation Pathways: Characterizing its persistence in the environment by studying its susceptibility to biotic (microbial) and abiotic (e.g., photolysis) degradation processes.
Bioaccumulation and Toxicity: Assessing its potential to accumulate in living organisms and evaluating its specific toxicological profile. Understanding its interaction with key biological receptors, such as the aryl hydrocarbon receptor (AhR), is a priority. researchgate.net
These studies are essential for conducting accurate risk assessments and developing strategies to mitigate the potential environmental and health impacts of this and other halogenated carbazole pollutants. springernature.com
Q & A
Q. What are the recommended synthetic routes for 1,6-dichloro-9H-carbazole derivatives, and how can purity be ensured?
- Methodological Answer : A common approach involves alkylation or halogenation of the carbazole core. For example, 1,6-dibromohexane can be used in nucleophilic substitution reactions under mild heating (45–60°C) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Purification typically involves recrystallization from ethanol or column chromatography to remove unreacted reagents. Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry, with deviations >0.3 ppm in NMR suggesting residual solvents or byproducts .
Q. What safety protocols are critical when handling 1,6-dichloro-9H-carbazole?
- Methodological Answer : While 1,6-dichloro-9H-carbazole is not classified as hazardous, standard precautions include:
Q. How is crystallographic data for 1,6-dichloro-9H-carbazole derivatives analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular packing and bond angles. SHELXL software refines structures, with R-factors <0.06 indicating high accuracy. For example, 3,6-diiodo-9H-carbazole showed a mean C–C bond length of 0.005 Å and wR factor of 0.052 . Disordered regions require constraints (e.g., ISOR in SHELX) to stabilize refinement .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isotopic impurities (e.g., chlorine isotopes) or tautomerism. Strategies include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (mass error <5 ppm).
- Variable-temperature NMR to identify dynamic processes (e.g., ring flipping in alkylated derivatives) .
- Cross-validation with computational methods (DFT for <sup>13</sup>C chemical shift prediction) .
Q. What strategies optimize substituent positions for enhanced charge transport in organic electronics?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl at 1,6-positions) lower HOMO levels, improving hole injection in OLEDs. Key steps:
- Synthesis : Use Stille coupling for aryl substitutions (e.g., thiazole/thiophene groups) to extend conjugation .
- Characterization : Cyclic voltammetry (CV) measures oxidation potentials, with HOMO levels ≈ -5.2 eV for 1,6-dichloro derivatives .
- Device Testing : Vacuum-deposited thin films (≤100 nm thickness) achieve luminance >1000 cd/m² at <10 V driving voltage .
Q. How do solvent polarity and reaction time affect yields in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate SN2 reactions but may increase side products. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
